YM-58483

Description

Structure

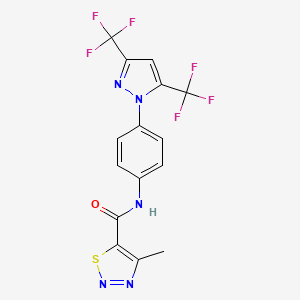

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F6N5OS/c1-7-12(28-25-23-7)13(27)22-8-2-4-9(5-3-8)26-11(15(19,20)21)6-10(24-26)14(16,17)18/h2-6H,1H3,(H,22,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRZIORDEVHURQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F6N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274370 |

Source

|

| Record name | CRAC Channel Inhibitor, BTP2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223499-30-7 |

Source

|

| Record name | CRAC Channel Inhibitor, BTP2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-4'-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-1,2,3-thiadiazole-5-carboxanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of YM-58483 on T-cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of YM-58483 (also known as BTP2) on T-lymphocytes. This compound is a potent and selective inhibitor of Calcium Release-Activated Ca2+ (CRAC) channels, which play a pivotal role in T-cell activation and immune responses. This document details the molecular interactions, downstream signaling effects, and functional consequences of this compound on T-cells, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of CRAC Channels and Store-Operated Ca2+ Entry

This compound is a pyrazole derivative that functions as a blocker of store-operated Ca2+ entry (SOCE).[1][2][3] In non-excitable cells such as T-lymphocytes, the activation of the T-cell receptor (TCR) triggers a signaling cascade that leads to the depletion of intracellular calcium (Ca2+) stores within the endoplasmic reticulum (ER).[4][5][6] This depletion is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident protein, which then translocates to the plasma membrane to activate ORAI1, the pore-forming subunit of the CRAC channel.[7][8] The opening of CRAC channels mediates a sustained influx of extracellular Ca2+, a critical signal for T-cell activation.[5][8]

This compound selectively inhibits these CRAC channels, thereby blocking SOCE.[1][9] This action prevents the sustained increase in intracellular Ca2+ concentration necessary for the activation of downstream signaling pathways, without affecting the initial transient release of Ca2+ from the ER stores or the upstream TCR signal transduction cascade.[10]

Downstream Effects on T-cell Signaling and Function

The inhibition of SOCE by this compound has profound effects on T-cell signaling and function. The sustained elevation of intracellular Ca2+ is essential for the activation of calcineurin, a Ca2+-dependent phosphatase.[4][11] Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[11][12][13] Dephosphorylated NFAT translocates to the nucleus, where it orchestrates the transcription of genes crucial for T-cell activation, proliferation, and cytokine production.[12][13][14]

By blocking the initial Ca2+ signal, this compound effectively prevents the activation of the calcineurin-NFAT pathway.[10] This leads to the suppression of a wide range of T-cell effector functions, including:

-

Inhibition of Cytokine Production: this compound has been shown to potently inhibit the production of several key cytokines by T-cells, including IL-2, IL-4, IL-5, IL-13, and IFN-γ.[1][9][10]

-

Suppression of T-cell Proliferation: The compound effectively inhibits T-cell proliferation in response to various stimuli.[1][15]

-

Immunomodulatory and Anti-inflammatory Effects: Through its action on T-cells, this compound exhibits significant immunomodulatory and anti-inflammatory properties in various in vivo models.[10][16]

The signaling pathway is illustrated in the diagram below.

Quantitative Data Summary

The inhibitory effects of this compound on various T-cell functions have been quantified in numerous studies. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Type/Assay | Stimulus | IC50 Value | Reference |

| CRAC Channel/SOCE Inhibition | ||||

| Thapsigargin-induced Ca2+ influx | Jurkat cells | Thapsigargin | 100 nM | [3][10][16] |

| ORAI1-mediated SOCE | MDA-MB-231 cells | Thapsigargin | 2.8 µM | [7] |

| T-Cell Proliferation | ||||

| Mixed Lymphocyte Reaction (MLR) | Human T-cells | Allogeneic stimulation | 330 nM | [1][15] |

| T-cell antiproliferative agent | Not specified | Not specified | 12.7 nM | [16] |

| Cytokine Production | ||||

| IL-2 Production | Jurkat cells | Anti-CD3 mAb | ~100 nM | [10] |

| IL-4 Production | Murine Th2 T-cell clone (D10.G4.1) | Conalbumin | ~100 nM | [1] |

| IL-5 Production | Murine Th2 T-cell clone (D10.G4.1) | Conalbumin | ~100 nM | [1] |

| IL-5 Production | Human peripheral blood cells | Phytohemagglutinin-P (PHA) | 125 nM | [1] |

| IL-13 Production | Human peripheral blood cells | Phytohemagglutinin-P (PHA) | 148 nM | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Effect | Dosage | Reference |

| Delayed-Type Hypersensitivity (DTH) in mice | |||

| Sheep Red Blood Cell (SRBC)-induced DTH | Inhibition of DTH reaction | ED50 of 1.1 mg/kg | [10] |

| Sheep Red Blood Cell (SRBC)-induced DTH | Inhibition of DTH response | 1-10 mg/kg, p.o. | [15] |

| Graft-versus-Host Disease (GVHD) in mice | |||

| Donor anti-host CTL activity and IFN-γ production | Inhibition | 1-30 mg/kg, p.o. | [1][15] |

| Antigen-induced airway inflammation in rats and guinea pigs | |||

| Eosinophil infiltration, IL-4, and cysteinyl-leukotrienes levels | Reduction | Not specified | [1] |

| Late phase asthmatic bronchoconstriction | Prevention | Orally administered | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to characterize the effects of this compound on T-cells.

1. Measurement of Store-Operated Ca2+ Entry (SOCE) in Jurkat T-cells

-

Objective: To determine the effect of this compound on SOCE.

-

Methodology:

-

Cell Preparation: Jurkat T-cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) in a Ca2+-containing buffer.

-

Baseline Measurement: The baseline intracellular Ca2+ concentration is measured using a fluorometer or a fluorescence microscope.

-

Store Depletion: The cells are then placed in a Ca2+-free buffer, and an agent to deplete the ER Ca2+ stores, such as thapsigargin (a SERCA pump inhibitor) or a TCR agonist (e.g., anti-CD3 antibody), is added. This causes a transient increase in intracellular Ca2+ due to release from the ER.

-

SOCE Induction: Once the intracellular Ca2+ levels return to baseline, Ca2+ is added back to the extracellular medium. This induces a sustained increase in intracellular Ca2+ due to SOCE through CRAC channels.

-

Inhibitor Treatment: To test the effect of this compound, cells are pre-incubated with various concentrations of the compound before the addition of the store-depleting agent. The resulting inhibition of the sustained Ca2+ influx is quantified to determine the IC50 value.

-

2. T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

-

Objective: To assess the inhibitory effect of this compound on T-cell proliferation.

-

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors.

-

Responder and Stimulator Cells: PBMCs from one donor serve as the "responder" cells. PBMCs from the second donor are treated with a proliferation inhibitor (e.g., mitomycin C or irradiation) to serve as the "stimulator" cells.

-

Co-culture: Responder and stimulator cells are co-cultured in a 96-well plate.

-

Compound Treatment: this compound at various concentrations is added to the co-culture.

-

Proliferation Measurement: After a period of incubation (typically 5-7 days), T-cell proliferation is measured. Common methods include:

-

[3H]-Thymidine Incorporation: A pulse of [3H]-thymidine is added to the culture, and its incorporation into the DNA of proliferating cells is measured using a scintillation counter.

-

CFSE Staining: Responder cells are labeled with carboxyfluorescein succinimidyl ester (CFSE) before co-culture. As cells divide, the dye is distributed equally between daughter cells, and the dilution of the dye is measured by flow cytometry.

-

-

3. Cytokine Production Assay

-

Objective: To quantify the effect of this compound on the production of specific cytokines by T-cells.

-

Methodology:

-

Cell Preparation: PBMCs or isolated T-cells are cultured in a multi-well plate.

-

Stimulation: The cells are stimulated to produce cytokines using agents like phytohemagglutinin (PHA), anti-CD3/CD28 antibodies, or a specific antigen.

-

Compound Treatment: this compound at various concentrations is added to the culture at the time of stimulation.

-

Sample Collection: After an appropriate incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of specific cytokines (e.g., IL-2, IFN-γ) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest.

-

The general workflow for assessing the impact of this compound on T-cell function is depicted below.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of CRAC channels. Its mechanism of action centers on the blockade of store-operated Ca2+ entry in T-lymphocytes, a critical step in the signaling cascade leading to T-cell activation. By inhibiting the sustained Ca2+ influx, this compound effectively suppresses the downstream calcineurin-NFAT pathway, resulting in the potent inhibition of T-cell proliferation and cytokine production. The extensive in vitro and in vivo data make this compound a valuable tool for studying T-cell biology and a potential therapeutic candidate for T-cell-mediated inflammatory and autoimmune diseases. The experimental protocols outlined in this guide provide a foundation for further investigation into the immunomodulatory properties of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. Store-operated Ca2+ influx causes Ca2+ release from the intracellular Ca2+ channels that is required for T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective ORAI1 inhibition ameliorates autoimmune CNS inflammation by suppressing effector but not regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A pyrazole derivative, this compound, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Calcium-NFAT transcriptional signalling in T cell activation and T cell exhaustion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of this compound/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound (CRAC Channel Inhibitor, BTP2), CRAC channel inhibitor (CAS 223499-30-7) | Abcam [abcam.com]

YM-58483: A Selective CRAC Channel Blocker for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-58483, also known as BTP2, is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channels.[1] These channels are crucial for store-operated calcium entry (SOCE) in non-excitable cells, a fundamental process that governs a multitude of cellular functions, particularly in the immune system.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical and physical properties, and detailed experimental protocols for its application in research.

Core Mechanism of Action

This compound selectively blocks CRAC channels, which are composed of Orai1 proteins in the plasma membrane and are activated by the stromal interaction molecule 1 (STIM1), a calcium sensor in the endoplasmic reticulum. Depletion of calcium stores in the endoplasmic reticulum triggers STIM1 to interact with and open the Orai1 channels, leading to a sustained influx of calcium into the cell. This compound effectively inhibits this thapsigargin-induced sustained Ca2+ influx.[1][3] This blockade of SOCE is the primary mechanism through which this compound exerts its diverse biological effects.

Physicochemical Properties and In Vitro Activity

A summary of the key physicochemical properties and in vitro inhibitory concentrations (IC50) of this compound is presented below.

| Property | Value | Reference(s) |

| Chemical Name | N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide | [1] |

| Alternative Names | BTP2 | |

| CAS Number | 223499-30-7 | [1] |

| Molecular Formula | C₁₅H₉F₆N₅OS | [1] |

| Molecular Weight | 421.32 g/mol | |

| Solubility | Soluble in DMSO and ethanol to 100 mM | |

| Purity | ≥99% (HPLC) |

| In Vitro Activity | IC₅₀ (nM) | Cell Type/Condition | Reference(s) |

| Thapsigargin-induced Ca²⁺ influx | 100 | Jurkat T cells | [1][3] |

| T-cell proliferation (MLR) | 12.7 | One-way mixed lymphocyte reaction | [1][4] |

| IL-2 Production | ~100 | Jurkat cells | [3] |

| IL-4 Production | ~100 | Conalbumin-stimulated murine Th2 T cell clone (D10.G4.1) | [5] |

| IL-5 Production | ~100 | Conalbumin-stimulated murine Th2 T cell clone (D10.G4.1) | [5] |

| IL-5 Production | 125 | Phytohemagglutinin-stimulated human peripheral blood cells | [6] |

| IL-13 Production | 148 | Phytohemagglutinin-stimulated human peripheral blood cells | [6] |

| Histamine Release | 460 | DNP antigen-induced IgE-primed RBL-2H3 cells | [6] |

| Leukotriene Production | 310 | DNP antigen-induced IgE-primed RBL-2H3 cells | [6] |

In Vivo Efficacy

This compound has demonstrated significant immunomodulatory and anti-inflammatory effects in various animal models.

| In Vivo Activity | ED₅₀ / Effective Dose | Animal Model | Reference(s) |

| Delayed-Type Hypersensitivity | 1.1 mg/kg (ED₅₀) | Mouse model | [3] |

| Graft-versus-Host Disease | 1-30 mg/kg (p.o.) | Mouse model | [4] |

| Airway Eosinophilia | 3-30 mg/kg (p.o.) | Actively sensitized Brown Norway rats | [5] |

| Late Phase Asthmatic Response | 3-30 mg/kg (p.o.) | Actively sensitized guinea pigs | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: CRAC Signaling Pathway and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2

This protocol is adapted from standard methods for measuring intracellular calcium concentration ([Ca²⁺]i) changes in response to store depletion.[1][2]

1. Cell Preparation:

-

Culture cells (e.g., Jurkat T cells, HEK293 cells) to an appropriate confluency on glass coverslips.

-

Wash the cells with a calcium-free buffer (e.g., Hank's Balanced Salt Solution without Ca²⁺).

2. Fura-2 Loading:

-

Incubate the cells with 2-5 µM Fura-2 AM in the calcium-free buffer for 30-60 minutes at 37°C.

-

Wash the cells twice with the calcium-free buffer to remove extracellular Fura-2 AM.

3. Calcium Measurement:

-

Mount the coverslip onto a perfusion chamber of a fluorescence microscope equipped for ratiometric imaging.

-

Perfuse the cells with the calcium-free buffer to establish a baseline fluorescence ratio (340/380 nm excitation, ~510 nm emission).

-

To deplete intracellular calcium stores, add a SERCA inhibitor such as 1 µM thapsigargin to the perfusion buffer.

-

Once the [Ca²⁺]i has returned to near baseline (indicating store depletion), reintroduce a calcium-containing buffer (e.g., 2 mM Ca²⁺). This will induce SOCE.

-

To test the effect of this compound, pre-incubate the cells with the desired concentration of the inhibitor (e.g., 100 nM) for a specified time before and during the reintroduction of the calcium-containing buffer.

4. Data Analysis:

-

The ratio of fluorescence intensities at 340 nm and 380 nm is used to calculate the intracellular calcium concentration.

-

The peak increase in [Ca²⁺]i following the reintroduction of calcium represents the magnitude of SOCE.

-

Compare the SOCE in control cells versus cells treated with this compound to determine the inhibitory effect.

T-Cell Proliferation Assay

This protocol outlines a common method for assessing T-cell proliferation using a dye dilution assay.

1. Cell Preparation and Staining:

-

Isolate primary T cells or use a T-cell line (e.g., Jurkat).

-

Resuspend the cells in a suitable buffer (e.g., PBS) and incubate with a fluorescent dye that covalently binds to intracellular proteins, such as Carboxyfluorescein succinimidyl ester (CFSE), at a concentration of 1-5 µM for 10-15 minutes at 37°C.

-

Quench the staining reaction by adding complete culture medium.

-

Wash the cells to remove excess dye.

2. Cell Culture and Stimulation:

-

Plate the CFSE-stained cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.

-

Stimulate the T cells to proliferate using an appropriate stimulus, such as anti-CD3/CD28 antibodies, phytohemagglutinin (PHA), or in a mixed lymphocyte reaction (MLR).

3. Flow Cytometry Analysis:

-

After a suitable incubation period (typically 3-5 days), harvest the cells.

-

Analyze the CFSE fluorescence of the cells using a flow cytometer.

-

As cells divide, the CFSE fluorescence intensity is halved with each cell division.

-

The percentage of proliferated cells and the number of cell divisions can be quantified by analyzing the CFSE histograms.

Cytokine Production Assay

This protocol describes the measurement of cytokine secretion from stimulated T cells.[7][8]

1. Cell Culture and Stimulation:

-

Culture primary T cells or peripheral blood mononuclear cells (PBMCs) in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for 30-60 minutes.

-

Stimulate the cells with a T-cell activator (e.g., PHA, anti-CD3/CD28 antibodies).

2. Supernatant Collection:

-

After an appropriate incubation time (e.g., 24-72 hours), centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatant.

3. Cytokine Measurement:

-

Measure the concentration of specific cytokines (e.g., IL-2, IL-4, IL-5, IFN-γ) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Alternatively, intracellular cytokine staining followed by flow cytometry can be used to determine the percentage of cytokine-producing cells.

NFAT Reporter Assay in Jurkat Cells

This assay measures the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor downstream of calcium signaling.[9][10]

1. Cell Line:

-

Use a Jurkat T-cell line stably transfected with a reporter construct containing an NFAT-responsive promoter driving the expression of a reporter gene (e.g., luciferase or green fluorescent protein).

2. Cell Treatment and Stimulation:

-

Plate the Jurkat-NFAT reporter cells in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells to activate the NFAT pathway, for example, with a combination of a calcium ionophore (e.g., ionomycin) and a phorbol ester (e.g., PMA), or with anti-CD3 antibodies.

3. Reporter Gene Measurement:

-

After an appropriate incubation period (e.g., 6-24 hours), measure the expression of the reporter gene.

-

For a luciferase reporter, lyse the cells and measure the luminescence using a luminometer after adding the luciferase substrate.

-

For a fluorescent protein reporter, measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.

4. Data Analysis:

-

Normalize the reporter gene activity to a control (e.g., unstimulated cells).

-

Determine the inhibitory effect of this compound on NFAT activation by comparing the reporter activity in treated versus untreated stimulated cells.

In Vivo Delayed-Type Hypersensitivity (DTH) Model

This protocol is a standard method to assess cell-mediated immunity in vivo.[11][12]

1. Sensitization Phase:

-

Sensitize mice (e.g., BALB/c) by subcutaneous or intradermal injection of an antigen (e.g., methylated bovine serum albumin (mBSA) or keyhole limpet hemocyanin (KLH)) emulsified in Complete Freund's Adjuvant (CFA).

2. Treatment:

-

Administer this compound or a vehicle control to the mice via an appropriate route (e.g., oral gavage) at the desired doses and schedule. Treatment can be prophylactic (starting at the time of sensitization) or therapeutic (starting before the challenge).

3. Elicitation (Challenge) Phase:

-

Approximately 5-7 days after sensitization, challenge the mice by injecting the same antigen (without adjuvant) into one hind footpad or ear.

-

Inject the contralateral footpad or ear with saline or PBS as a control.

4. Measurement of DTH Response:

-

Measure the thickness of the footpad or ear at various time points after the challenge (e.g., 24, 48, and 72 hours) using a caliper.

-

The DTH response is quantified as the difference in swelling between the antigen-challenged and the control-injected site.

5. Data Analysis:

-

Compare the DTH response in the this compound-treated group with the vehicle-treated group to determine the in vivo efficacy of the compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of CRAC channels and SOCE in a wide range of biological processes. Its high selectivity and potency make it an excellent candidate for both in vitro and in vivo studies aimed at understanding the physiological and pathological implications of calcium signaling in immunity, inflammation, and other cellular functions. The detailed protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their experimental designs. As with any pharmacological agent, it is crucial to carefully consider appropriate controls and dose-response studies to ensure the validity and reproducibility of the experimental findings.

References

- 1. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]

- 3. A pyrazole derivative, this compound, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of this compound/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The suppressive effects of this compound/BTP-2, a store-operated Ca2+ entry blocker, on inflammatory mediator release in vitro and airway responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hooke - Protocols - Cytokine Production Induced By T Cell Recall Response In Vitro [hookelabs.com]

- 8. 免疫細胞におけるサイトカインを産生させる刺激 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Indirect Measurement of CRAC Channel Activity Using NFAT Nuclear Translocation by Flow Cytometry in Jurkat Cells | Springer Nature Experiments [experiments.springernature.com]

- 11. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Delayed Type Hypersensitivity Rodent Model - Creative Biolabs [creative-biolabs.com]

The Role of YM-58483 in Inhibiting Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-58483, also known as BTP2, is a potent and selective small molecule inhibitor of store-operated Ca²⁺ entry (SOCE) through the Ca²⁺ release-activated Ca²⁺ (CRAC) channels. This mechanism is crucial for the activation of various non-excitable cells, most notably T lymphocytes. By blocking this critical Ca²⁺ influx pathway, this compound effectively suppresses the activation of downstream signaling cascades, leading to a profound inhibition of cytokine production. This technical guide provides a comprehensive overview of the core mechanism of this compound, summarizes key quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC). This event triggers a signaling cascade that leads to the depletion of intracellular calcium (Ca²⁺) stores from the endoplasmic reticulum (ER). The depletion of these stores is sensed by stromal interaction molecules (STIMs), which then translocate to the plasma membrane and activate Orai1, the pore-forming subunit of the CRAC channel. The subsequent influx of extracellular Ca²⁺ through the CRAC channels results in a sustained increase in intracellular Ca²⁺ concentration.

This sustained Ca²⁺ signal is essential for the activation of calcineurin, a phosphatase that dephosphorylates the nuclear factor of activated T cells (NFAT).[1] Dephosphorylated NFAT translocates to the nucleus, where it acts as a key transcription factor for a multitude of genes encoding pro-inflammatory cytokines, including interleukin-2 (IL-2), IL-4, IL-5, and interferon-gamma (IFN-γ).[2]

This compound exerts its immunomodulatory effects by directly blocking the CRAC channels, thereby preventing the sustained influx of Ca²⁺.[3][4] This inhibition of SOCE prevents the activation of the Ca²⁺/calcineurin/NFAT signaling pathway, ultimately leading to a significant reduction in the transcription and production of various cytokines.

Figure 1: Signaling pathway of T-cell activation and cytokine production, and the inhibitory action of this compound.

Quantitative Data on Cytokine Inhibition

The inhibitory effects of this compound on the production of various cytokines have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of this compound for different cytokines across various cell types and stimulation conditions.

| Cytokine | Cell Type | Stimulation | IC₅₀ (nM) | Reference |

| IL-2 | Jurkat cells | Anti-CD3 mAb | ~100 | |

| IL-2 | Human T cells | Anti-CD3/CD28 | ~30 | [5] |

| IL-4 | Murine Th2 T cell clone (D10.G4.1) | Conalbumin | ~100 | [6] |

| IL-5 | Murine Th2 T cell clone (D10.G4.1) | Conalbumin | ~100 | [6] |

| IL-5 | Human whole blood cells | Phytohemagglutinin (PHA) | ~100 | [6] |

| IL-5 | Human peripheral blood cells | PHA | 125 | [7] |

| IL-13 | Human peripheral blood cells | PHA | 148 | [7] |

| IFN-γ | Mouse splenocytes | Concanavalin A | ~200 | [5] |

Table 1: In Vitro Inhibition of Cytokine Production by this compound

| Parameter | Animal Model | Effect | ED₅₀ (mg/kg) | Reference |

| Delayed-Type Hypersensitivity | Mice | Inhibition of paw swelling | 1.1 | |

| Airway Eosinophilia | Rats | Inhibition of eosinophil infiltration | - | [6] |

| Late Phase Asthmatic Response | Guinea Pigs | Prevention of bronchoconstriction | - | [6] |

Table 2: In Vivo Immunomodulatory Effects of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's inhibitory effects on cytokine production.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration in Jurkat cells following stimulation, a key assay to demonstrate the inhibitory effect of this compound on SOCE.

Materials:

-

Jurkat T cells

-

RPMI 1640 medium supplemented with 10% FBS

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

Anti-CD3 monoclonal antibody (mAb)

-

This compound

-

Fluorescence spectrophotometer or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Cell Preparation: Culture Jurkat cells in RPMI 1640 medium to a density of 1-2 x 10⁶ cells/mL.

-

Fura-2 AM Loading:

-

Harvest and wash the cells with Ca²⁺-free HBSS.

-

Resuspend the cells at 1 x 10⁷ cells/mL in Ca²⁺-free HBSS.

-

Add Fura-2 AM to a final concentration of 2-5 µM and Pluronic F-127 to 0.02%.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells twice with Ca²⁺-free HBSS to remove extracellular Fura-2 AM.

-

Resuspension: Resuspend the cells in Ca²⁺-free HBSS at a concentration of 1 x 10⁶ cells/mL.

-

Measurement:

-

Transfer the cell suspension to a quartz cuvette with continuous stirring or to a microplate.

-

Place the cuvette or plate in the fluorescence spectrophotometer/reader and monitor the baseline fluorescence ratio (F340/F380).

-

To observe the initial Ca²⁺ release from intracellular stores, add anti-CD3 mAb (e.g., 10 µg/mL) in the Ca²⁺-free medium.

-

To measure SOCE, add CaCl₂ to the medium to a final concentration of 1-2 mM.

-

To test the effect of this compound, pre-incubate the Fura-2-loaded cells with the desired concentration of the inhibitor for 10-15 minutes before adding the anti-CD3 mAb.

-

-

Data Analysis: The ratio of fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular Ca²⁺ concentration.

Figure 2: Experimental workflow for measuring intracellular calcium concentration.

Cytokine Production Assay (ELISA)

This protocol outlines the procedure for measuring the production of cytokines, such as IL-2, from stimulated T cells and the inhibitory effect of this compound.

Materials:

-

Jurkat cells or purified human peripheral blood mononuclear cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% FBS

-

Stimulating agents (e.g., anti-CD3/CD28 antibodies, PHA)

-

This compound

-

96-well cell culture plates

-

ELISA kit for the specific cytokine of interest (e.g., human IL-2 ELISA kit)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Jurkat cells or PBMCs into a 96-well plate at a density of 1-2 x 10⁵ cells/well in 100 µL of culture medium.

-

Inhibitor Treatment: Add various concentrations of this compound (or vehicle control) to the wells and pre-incubate for 1 hour at 37°C.

-

Stimulation: Add the stimulating agents to the wells. For example, use plate-bound anti-CD3 mAb (1-10 µg/mL) and soluble anti-CD28 mAb (1-5 µg/mL) for T-cell stimulation.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) and carefully collect the supernatant from each well.

-

ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding the collected supernatants and standards.

-

Adding a detection antibody.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

NFAT-Luciferase Reporter Assay

This assay is used to specifically measure the activity of the NFAT transcription factor, a key downstream target of the Ca²⁺ signaling pathway inhibited by this compound.

Materials:

-

Jurkat cells

-

NFAT-luciferase reporter plasmid (containing NFAT response elements driving the expression of the luciferase gene)

-

Transfection reagent (e.g., Lipofectamine)

-

Stimulating agents (e.g., PMA and ionomycin, or anti-CD3/CD28 antibodies)

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection:

-

Transfect Jurkat cells with the NFAT-luciferase reporter plasmid using a suitable transfection method.

-

It is also recommended to co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

-

Allow the cells to recover and express the reporter gene for 24 hours.

-

-

Cell Seeding: Seed the transfected cells into a 96-well white, clear-bottom plate at an appropriate density.

-

Inhibitor Treatment and Stimulation:

-

Pre-incubate the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with agents such as PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µM) or anti-CD3/CD28 antibodies.

-

-

Incubation: Incubate the plate for 6-8 hours at 37°C.

-

Luciferase Assay:

-

Lyse the cells and measure the firefly luciferase activity using a luciferase assay system according to the manufacturer's protocol.

-

If a control plasmid was used, measure the Renilla luciferase activity as well.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of NFAT activity by this compound and determine the IC₅₀ value.

-

Figure 3: Experimental workflow for the NFAT-luciferase reporter assay.

Conclusion

This compound is a well-characterized and highly effective inhibitor of cytokine production in T lymphocytes and other immune cells. Its specific mechanism of action, the blockade of store-operated Ca²⁺ entry, provides a targeted approach to immunomodulation. The quantitative data clearly demonstrate its potency in inhibiting a range of key cytokines involved in inflammatory and autoimmune responses. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of CRAC channel inhibitors and the fundamental role of calcium signaling in immune function. The continued study of this compound and similar compounds holds significant promise for the development of novel treatments for a variety of immune-mediated diseases.

References

- 1. Modulation of Cytokine Production and Transcription Factors Activities in Human Jurkat T Cells by Thymol and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. moodle2.units.it [moodle2.units.it]

- 4. T Cell Activation Bioassay (NFAT) Protocol [promega.sg]

- 5. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hellobio.com [hellobio.com]

- 7. biocytogen.com [biocytogen.com]

Investigating Store-Operated Calcium Entry with YM-58483: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Store-operated calcium entry (SOCE) is a crucial signaling pathway in a multitude of cell types, particularly non-excitable cells like lymphocytes, governing a wide range of physiological responses from gene expression and proliferation to cytokine release. The Ca2+ release-activated Ca2+ (CRAC) channel, a key component of SOCE, has emerged as a significant therapeutic target for various immunological and inflammatory disorders. YM-58483 (also known as BTP2) is a potent and selective inhibitor of CRAC channels.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key experiments to investigate its impact on SOCE and downstream cellular functions.

Introduction to this compound and Store-Operated Calcium Entry

Store-operated calcium entry is a process initiated by the depletion of calcium (Ca2+) from the endoplasmic reticulum (ER). This depletion is sensed by stromal interaction molecule 1 (STIM1), an ER-resident protein, which then translocates to the plasma membrane to interact with and activate Orai1, the pore-forming subunit of the CRAC channel.[2] The subsequent influx of extracellular Ca2+ through the CRAC channel leads to a sustained increase in intracellular Ca2+ concentration, which in turn activates downstream signaling pathways, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, a critical driver of T-cell activation and cytokine production.[2][3]

This compound is a pyrazole derivative that acts as a selective blocker of CRAC channels and, consequently, SOCE.[1][3] Its ability to potently inhibit this pathway makes it a valuable tool for studying the physiological roles of SOCE and a potential therapeutic agent for autoimmune diseases, asthma, and other inflammatory conditions.[3][4][5]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the CRAC channel, thus blocking store-operated Ca2+ influx. It has been shown to potently inhibit thapsigargin-induced sustained Ca2+ influx.[2][3][6] Thapsigargin is an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, and its application leads to the depletion of ER Ca2+ stores, thereby activating SOCE. This compound's inhibitory effect on SOCE occurs without affecting the initial release of Ca2+ from intracellular stores.[3]

Mechanism of this compound in blocking store-operated calcium entry.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified across various cellular and physiological responses. The following tables summarize the key inhibitory concentration (IC50) and effective dose (ED50) values reported in the literature.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Type/Condition | IC50 Value | Reference(s) |

| Thapsigargin-induced Ca2+ influx | Jurkat T cells | 100 nM | [3][6] |

| T-cell proliferation (anti-CD3) | Human T-cells | 12.7 nM | [2] |

| T-cell proliferation (mixed lymphocyte reaction) | 330 nM | [1][7] | |

| Histamine release | IgE-primed RBL-2H3 cells | 460 nM | [1][5] |

| Leukotriene production | IgE-primed RBL-2H3 cells | 310 nM | [1][5] |

| IL-2 production | Jurkat T cells | ~100 nM | [3] |

| IL-4 and IL-5 production | Murine Th2 T cell clone | ~100 nM | [4] |

| IL-5 production | Phytohemagglutinin-stimulated human peripheral blood cells | 125 nM | [5] |

| IL-13 production | Phytohemagglutinin-stimulated human peripheral blood cells | 148 nM | [5] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Effect | Effective Dose | Reference(s) |

| Delayed-type hypersensitivity (DTH) | Mice | Inhibition of DTH reaction | ED50 of 1.1 mg/kg (p.o.) | [3] |

| DTH reaction (SRBC-induced) | Mice | Inhibition | 1-10 mg/kg (p.o.) | [1] |

| Antigen-induced bronchoconstriction | Guinea pigs | Significant inhibition | 30 mg/kg (p.o.) | [1][5] |

| Airway hyperresponsiveness | Guinea pigs | Complete inhibition | 3-30 mg/kg (p.o.) | [1][5] |

| Graft-versus-host disease (GVHD) | Mice | Inhibition of CTL activity and IFN-γ production | 1-30 mg/kg (p.o.) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Measurement of Store-Operated Calcium Entry

This protocol describes the use of the ratiometric fluorescent dye Fura-2 to measure changes in intracellular Ca2+ concentration.

Workflow for measuring store-operated calcium entry (SOCE).

Materials:

-

Cells of interest (e.g., Jurkat T-cells, HEK293 cells)

-

Glass-bottom dishes or coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) with and without CaCl2

-

EGTA

-

Thapsigargin

-

This compound

-

Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

-

Cell Preparation: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere. For suspension cells like Jurkat, coat the glass with poly-L-lysine to promote attachment.

-

Dye Loading: Prepare a loading solution containing 1-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells 2-3 times with HBS to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells.

-

Baseline Measurement: Mount the coverslip onto the microscope stage and perfuse with normal HBS containing CaCl2 (e.g., 2 mM). Record the baseline 340/380 nm fluorescence ratio. To test the effect of this compound, the compound can be added to the perfusion buffer at this stage or before the re-addition of calcium.

-

ER Store Depletion: Switch to a Ca2+-free HBS containing a chelator like EGTA (e.g., 0.5 mM) to remove extracellular Ca2+. After a stable baseline is achieved, add thapsigargin (e.g., 1-2 µM) to the perfusion solution. This will cause a transient increase in cytosolic Ca2+ due to leakage from the ER.

-

SOCE Measurement: Once the cytosolic Ca2+ level returns to a new, stable baseline, reintroduce the Ca2+-containing HBS. The subsequent sharp and sustained increase in the 340/380 nm ratio represents SOCE.

-

Data Analysis: The magnitude of SOCE can be quantified by measuring the peak or the area under the curve of the Ca2+ signal upon re-addition of extracellular Ca2+. Compare the SOCE in control cells versus cells pre-treated with various concentrations of this compound to determine the IC50.

T-Cell Proliferation Assay (CFSE-based)

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.

Materials:

-

Primary T-cells or a T-cell line (e.g., Jurkat)

-

CFSE dye

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))

-

This compound

-

Flow cytometer

Procedure:

-

Cell Labeling: Resuspend T-cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quenching: Quench the staining reaction by adding 5 volumes of cold complete culture medium. Incubate for 5 minutes on ice.

-

Washing: Wash the cells 2-3 times with complete medium to remove any unbound CFSE.

-

Cell Culture and Stimulation: Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate. Add various concentrations of this compound. Stimulate the cells with appropriate activators (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies). Include unstimulated and stimulated control wells without the inhibitor.

-

Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. With each cell division, the CFSE fluorescence intensity is halved, allowing for the visualization of distinct generations of proliferated cells.

-

Data Analysis: Quantify the percentage of divided cells and the proliferation index in the presence and absence of this compound to assess its anti-proliferative effect.

Cytokine Production Measurement (ELISA)

This protocol outlines the measurement of cytokine (e.g., IL-2, IL-4, IL-5) secretion from stimulated T-cells using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay).

Materials:

-

Supernatants from stimulated T-cell cultures (from section 4.2)

-

ELISA plate

-

Capture antibody (specific for the cytokine of interest)

-

Detection antibody (biotinylated, specific for the cytokine)

-

Recombinant cytokine standard

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate. Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.

-

Signal Development: Wash the plate and add TMB substrate. Allow the color to develop in the dark.

-

Stopping the Reaction: Stop the reaction by adding the stop solution.

-

Data Acquisition and Analysis: Read the absorbance at 450 nm using a plate reader. Generate a standard curve from the recombinant cytokine standards and use it to calculate the concentration of the cytokine in the cell culture supernatants. Compare cytokine levels from this compound-treated and untreated cells.

Conclusion

This compound is a well-characterized and potent inhibitor of store-operated calcium entry, making it an invaluable pharmacological tool for elucidating the complex roles of CRAC channels in cellular physiology and pathophysiology. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other potential SOCE modulators. The quantitative data presented herein underscores its potential as a lead compound for the development of novel therapeutics for a range of immune and inflammatory diseases. As research into the intricacies of calcium signaling continues, the precise application of selective inhibitors like this compound will be instrumental in advancing our understanding and developing targeted therapies.

References

- 1. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]

- 5. Hooke - Protocols - Immunization of Mice to Induce DTH Response [hookelabs.com]

- 6. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

YM-58483: A Comprehensive Technical Guide to its Effects on the NFAT Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of YM-58483 (also known as BTP2), a potent and selective inhibitor of the NFAT activation pathway. This compound exerts its effects through the blockade of store-operated Ca²⁺ entry (SOCE) by targeting the Ca²⁺ release-activated Ca²⁺ (CRAC) channels, a critical step in T-cell activation and subsequent immune responses. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activities, and provides comprehensive experimental protocols for studying its effects on the NFAT signaling cascade. Signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its cellular and molecular interactions.

Introduction to the NFAT Activation Pathway

The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a crucial role in the immune system, particularly in the activation of T-lymphocytes.[1] In resting cells, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon stimulation of the T-cell receptor (TCR), a signaling cascade is initiated, leading to the release of calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum. This depletion of intracellular Ca²⁺ stores triggers the opening of CRAC channels in the plasma membrane, resulting in a sustained influx of extracellular Ca²⁺, a process known as store-operated Ca²⁺ entry (SOCE).

This sustained increase in intracellular Ca²⁺ concentration activates the calmodulin-dependent phosphatase, calcineurin.[1] Activated calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal.[2] This allows NFAT to translocate into the nucleus, where it cooperates with other transcription factors, such as AP-1, to induce the expression of a wide range of genes, including those encoding cytokines like Interleukin-2 (IL-2).[3] IL-2 is a key cytokine responsible for T-cell proliferation and the orchestration of the adaptive immune response.

This compound: Mechanism of Action

This compound is a pyrazole derivative that has been identified as a potent and selective inhibitor of SOCE.[3] Its primary mechanism of action is the blockade of CRAC channels, which are composed of Orai1 proteins forming the pore of the channel and STIM1 proteins acting as the Ca²⁺ sensors in the endoplasmic reticulum.[4] By inhibiting CRAC channels, this compound effectively prevents the sustained influx of Ca²⁺ that is necessary for the full activation of calcineurin.[3] Consequently, NFAT remains phosphorylated and is retained in the cytoplasm, thereby preventing the transcription of NFAT-dependent genes, such as IL-2.[3]

The inhibitory effect of this compound is highly selective for CRAC channels over other voltage-operated Ca²⁺ channels.[3] This selectivity makes it a valuable tool for studying the specific roles of SOCE and the NFAT pathway in various cellular processes and a potential therapeutic agent for autoimmune diseases and chronic inflammation.[3]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data from published studies.

| Parameter | Cell Type | Assay | IC₅₀ Value | Reference |

| Ca²⁺ Influx Inhibition | ||||

| Thapsigargin-induced Ca²⁺ influx | Jurkat T-cells | Fura-2 | 100 nM | [3] |

| Cytokine Production Inhibition | ||||

| IL-2 Production | Jurkat T-cells | ELISA | ~100 nM | [5] |

| IL-5 Production | Human whole blood | ELISA | ~100 nM | [5] |

| T-Cell Proliferation Inhibition | ||||

| Mixed Lymphocyte Reaction | Human T-cells | [³H]thymidine incorporation | 330 nM | [6] |

| NFAT-Driven Promoter Activity | ||||

| NFAT-dependent transcription | Jurkat T-cells | Luciferase Reporter Assay | Potent Inhibition | [3] |

Table 1: Inhibitory Concentration (IC₅₀) Values of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the NFAT activation pathway.

Measurement of Intracellular Calcium Influx

This protocol describes the measurement of intracellular Ca²⁺ concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Jurkat T-cells

-

RPMI 1640 medium supplemented with 10% FBS

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

Thapsigargin

-

This compound

-

Fluorescence spectrophotometer or plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

-

Cell Loading:

-

Harvest Jurkat T-cells and resuspend them in serum-free RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Add Fura-2 AM to a final concentration of 2-5 µM and Pluronic F-127 to a final concentration of 0.02%.

-

Incubate the cells for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with Ca²⁺-free HBSS to remove extracellular Fura-2 AM.

-

Resuspend the cells in Ca²⁺-free HBSS.

-

-

Calcium Measurement:

-

Transfer the Fura-2-loaded cells to a quartz cuvette or a microplate.

-

Place the cuvette or plate in the fluorescence spectrophotometer and begin recording the fluorescence intensity at an emission wavelength of 510 nm, alternating the excitation wavelengths between 340 nm and 380 nm.

-

Establish a stable baseline fluorescence ratio (340/380 nm).

-

To induce store depletion, add thapsigargin (e.g., 1 µM final concentration) to the cells in Ca²⁺-free HBSS.

-

Observe the transient increase in [Ca²⁺]i due to release from intracellular stores.

-

Once the signal returns to baseline, add CaCl₂ (e.g., 1-2 mM final concentration) to the extracellular medium to initiate SOCE.

-

To test the effect of this compound, pre-incubate the Fura-2-loaded cells with the desired concentration of this compound for 15-30 minutes before the addition of thapsigargin.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the [Ca²⁺]i.

-

Calculate the extent of inhibition by comparing the peak [Ca²⁺]i reached after CaCl₂ addition in the presence and absence of this compound.

-

Generate a dose-response curve to determine the IC₅₀ value.

-

NFAT-Luciferase Reporter Assay

This protocol describes how to measure the activation of NFAT-dependent transcription using a luciferase reporter gene assay.

Materials:

-

Jurkat T-cells stably or transiently transfected with an NFAT-luciferase reporter plasmid (containing multiple copies of the NFAT binding site from the IL-2 promoter driving the expression of firefly luciferase).

-

RPMI 1640 medium supplemented with 10% FBS.

-

Phorbol 12-myristate 13-acetate (PMA).

-

Ionomycin or Thapsigargin.

-

This compound.

-

Luciferase Assay System (e.g., Promega).

-

Luminometer.

Procedure:

-

Cell Stimulation:

-

Plate the NFAT-luciferase reporter Jurkat cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.

-

Pre-incubate the cells with various concentrations of this compound for 30-60 minutes at 37°C.

-

Stimulate the cells with a combination of PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) or Thapsigargin (e.g., 1 µM) to activate the NFAT pathway. Include an unstimulated control.

-

Incubate the cells for 6-8 hours at 37°C.

-

-

Luciferase Assay:

-

After the incubation period, lyse the cells according to the manufacturer's protocol for the luciferase assay system.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for variations in cell number and transfection efficiency.

-

Express the results as fold induction over the unstimulated control.

-

Calculate the percentage of inhibition by this compound relative to the stimulated control and determine the IC₅₀ value.

-

T-Cell Proliferation Assay (CFSE-based)

This protocol describes the measurement of T-cell proliferation using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or purified CD4⁺ T-cells.

-

RPMI 1640 medium supplemented with 10% FBS and IL-2.

-

Carboxyfluorescein succinimidyl ester (CFSE).

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble).

-

This compound.

-

Flow cytometer.

Procedure:

-

Cell Staining and Stimulation:

-

Isolate PBMCs or CD4⁺ T-cells from healthy donors.

-

Resuspend the cells in PBS at 1-10 x 10⁶ cells/mL.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.

-

Wash the cells three times with complete RPMI medium.

-

Plate the CFSE-labeled cells in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL) and add soluble anti-CD28 antibody (e.g., 1 µg/mL).

-

Add various concentrations of this compound to the wells.

-

Incubate the cells for 3-5 days at 37°C.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash them with PBS.

-

Acquire the cells on a flow cytometer, measuring the fluorescence intensity in the FITC channel.

-

-

Data Analysis:

-

Analyze the CFSE fluorescence histograms. In the unstimulated control, cells will show a single bright peak of fluorescence.

-

With each cell division, the CFSE fluorescence intensity is halved, resulting in a series of peaks.

-

Quantify the percentage of divided cells or the proliferation index (the average number of divisions of the responding cells).

-

Determine the inhibitory effect of this compound on T-cell proliferation and calculate the IC₅₀ value.

-

IL-2 Production Assay (ELISA)

This protocol describes the quantification of IL-2 secreted by activated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Jurkat T-cells or purified human T-cells.

-

RPMI 1640 medium supplemented with 10% FBS.

-

Anti-CD3 and anti-CD28 antibodies.

-

This compound.

-

Human IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate).

-

Microplate reader.

Procedure:

-

Cell Stimulation and Supernatant Collection:

-

Plate the T-cells in a 96-well plate and pre-incubate with this compound for 30-60 minutes.

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies.

-

Incubate for 24-48 hours at 37°C.

-

Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

-

ELISA:

-

Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with the IL-2 capture antibody.

-

Blocking the plate.

-

Adding the collected cell supernatants and IL-2 standards to the wells.

-

Incubating and washing.

-

Adding the biotinylated IL-2 detection antibody.

-

Incubating and washing.

-

Adding streptavidin-HRP.

-

Incubating and washing.

-

Adding the substrate and stopping the reaction.

-

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve using the known concentrations of the IL-2 standards.

-

Calculate the concentration of IL-2 in the cell supernatants based on the standard curve.

-

Determine the percentage of inhibition of IL-2 production by this compound and calculate the IC₅₀ value.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the NFAT activation pathway, the mechanism of action of this compound, and the experimental workflows.

Figure 1: The NFAT Activation Signaling Pathway.

Figure 2: Mechanism of Action of this compound.

Figure 3: General Experimental Workflow for Characterizing this compound.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the NFAT activation pathway. Its potent and selective inhibition of SOCE through the blockade of CRAC channels allows for the precise dissection of the role of calcium signaling in T-cell activation and other cellular processes. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers and scientists in the fields of immunology and drug development. Further investigation into the therapeutic potential of this compound and similar CRAC channel inhibitors is warranted for the treatment of a range of immune-related disorders.

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader [moleculardevices.com]

- 3. Identification of a Novel Small Molecule That Enhances the Release of Extracellular Vesicles with Immunostimulatory Potency via Induction of Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 4. qcbr.queens.org [qcbr.queens.org]

- 5. calcium crac channel: Topics by Science.gov [science.gov]

- 6. ovid.com [ovid.com]

The Discovery and Development of YM-58483 (BTP2): A Technical Guide to a Potent Inhibitor of Store-Operated Calcium Entry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YM-58483, also known as BTP2, has emerged as a critical pharmacological tool and a potential therapeutic agent due to its potent and selective inhibition of store-operated calcium entry (SOCE). This process, fundamental to cellular signaling in a myriad of cell types, is particularly crucial for the activation of immune cells. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the key experimental protocols used to characterize its activity, presents quantitative data in a structured format, and visualizes the complex signaling pathways and experimental workflows involved in its study.

Introduction: The Significance of Store-Operated Calcium Entry

Store-operated calcium entry (SOCE) is a ubiquitous and essential mechanism for calcium (Ca²⁺) influx in various cell types, particularly in non-excitable cells like lymphocytes. It is triggered by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), leading to the activation of Ca²⁺ release-activated Ca²⁺ (CRAC) channels in the plasma membrane. This sustained influx of Ca²⁺ is a critical signal that governs a wide array of cellular functions, including gene expression, proliferation, and cytokine production.

The molecular players at the core of SOCE are the stromal interaction molecule (STIM) proteins, which act as ER Ca²⁺ sensors, and the Orai proteins, which form the pore of the CRAC channel. The discovery of these components has paved the way for the development of specific inhibitors, such as this compound, to probe the physiological roles of SOCE and to explore its potential as a therapeutic target in various diseases.

Discovery and Chemical Properties of this compound (BTP2)

This compound, a pyrazole derivative, was identified as a potent inhibitor of SOCE. Its chemical name is N-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide.

| Property | Value |

| Molecular Formula | C₁₅H₉F₆N₅OS |

| Molecular Weight | 421.32 g/mol |

| CAS Number | 223499-30-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action: Inhibition of the STIM1/Orai1 Pathway

This compound exerts its inhibitory effect on SOCE by targeting the CRAC channels, which are composed of STIM1 and Orai1 proteins. The depletion of ER Ca²⁺ stores initiates a conformational change in STIM1, causing it to translocate and cluster at ER-plasma membrane junctions. These STIM1 clusters then bind to and activate Orai1 channels, leading to Ca²⁺ influx. This compound is understood to interfere with the function of these CRAC channels, thereby blocking the sustained Ca²⁺ entry.

Caption: STIM1-Orai1 signaling pathway and the inhibitory action of this compound.

Quantitative Data on the Biological Activity of this compound

The inhibitory effects of this compound have been quantified in various in vitro and in vivo models.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Type | Stimulus | Measured Effect | IC₅₀ Value |

| Ca²⁺ Influx | Jurkat T cells | Thapsigargin | Inhibition of sustained Ca²⁺ influx | 100 nM |

| T-cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin (PHA) | Inhibition of proliferation | ~100 nM |

| IL-2 Production | Jurkat T cells | Anti-CD3 mAb | Inhibition of IL-2 production | ~100 nM |

| IL-4 Production | Murine Th2 T cell clone (D10.G4.1) | Conalbumin | Inhibition of IL-4 production | ~100 nM |

| IL-5 Production | Murine Th2 T cell clone (D10.G4.1) | Conalbumin | Inhibition of IL-5 production | ~100 nM |

| IL-5 Production | Human whole blood | Phytohemagglutinin (PHA) | Inhibition of IL-5 production | ~100 nM |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease | Administration Route | Key Finding |

| Mouse | Delayed-Type Hypersensitivity | Oral | Inhibition of the hypersensitivity response with an ED₅₀ of 1.1 mg/kg |

| Rat (Brown Norway) | Antigen-induced airway eosinophilia | Oral | Inhibition of eosinophil infiltration and decreased IL-4 levels |

| Guinea Pig | Antigen-induced late-phase asthma | Oral | Prevention of bronchoconstriction and eosinophil infiltration |

Detailed Experimental Protocols

Measurement of Intracellular Calcium Concentration in Jurkat T cells

This protocol describes the measurement of thapsigargin-induced Ca²⁺ influx in Jurkat T cells and its inhibition by this compound.

Materials:

-

Jurkat T cells

-

RPMI 1640 medium supplemented with 10% FBS

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

Thapsigargin

-

This compound (BTP2)

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

Fluorometer or fluorescence microscope equipped for ratiometric imaging

Procedure:

-

Cell Preparation: Culture Jurkat T cells in RPMI 1640 medium. On the day of the experiment, harvest the cells and wash them with Ca²⁺-free HBSS.

-

Dye Loading: Resuspend the cells at a density of 1 x 10⁶ cells/mL in Ca²⁺-free HBSS containing 2 µM Fura-2 AM and 0.02% Pluronic F-127. Incubate for 30-45 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with Ca²⁺-free HBSS to remove extracellular Fura-2 AM.

-

Pre-incubation with this compound: Resuspend the cells in Ca²⁺-free HBSS. For inhibitor-treated groups, add the desired concentration of this compound and incubate for 15-30 minutes at room temperature.

-

Measurement of Baseline Fluorescence: Transfer the cell suspension to a cuvette for fluorometer measurements or to a suitable imaging chamber. Record the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) for 1-2 minutes.

-

Induction of Store Depletion: Add 1 µM thapsigargin to the cell suspension in Ca²⁺-free HBSS to induce ER Ca²⁺ store depletion. This will cause a transient increase in intracellular Ca²⁺ due to release from the ER.

-

Measurement of SOCE: Once the intracellular Ca²⁺ level has returned to a near-baseline level, add CaCl₂ to the extracellular medium to a final concentration of 1-2 mM to initiate SOCE.

-

Data Analysis: Monitor the change in the Fura-2 fluorescence ratio. The sustained increase in the ratio after the addition of extracellular Ca²⁺ represents SOCE. Compare the magnitude of this increase in control cells versus cells pre-treated with this compound to determine the inhibitory effect.

Caption: Experimental workflow for measuring SOCE inhibition by this compound.

T-cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of this compound on mitogen-stimulated human PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% FBS and antibiotics

-

Phytohemagglutinin (PHA)

-

This compound (BTP2)

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)

-

96-well flat-bottom culture plates

-

Scintillation counter or flow cytometer

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Wash and resuspend PBMCs in complete RPMI 1640 medium. Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.

-

Treatment with this compound: Add varying concentrations of this compound or vehicle control (DMSO) to the wells.

-

Stimulation: Immediately after adding the inhibitor, stimulate the cells with an optimal concentration of PHA (e.g., 1-5 µg/mL). Include unstimulated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Measurement of Proliferation ([³H]-Thymidine incorporation):

-

18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation by this compound compared to the PHA-stimulated control.

Cytokine Production Assay (ELISA)

This protocol describes the measurement of IL-2 production from stimulated Jurkat T cells and its inhibition by this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Jurkat T cells

-

RPMI 1640 medium

-

Anti-CD3 monoclonal antibody (plate-bound)

-

This compound (BTP2)

-

Human IL-2 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

96-well ELISA plates

-

Plate reader

Procedure:

-

Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Cell Culture and Stimulation:

-

Wash the coated plate with PBS to remove unbound antibody.

-

Seed Jurkat T cells at 1 x 10⁶ cells/mL in RPMI 1640 medium in the anti-CD3 coated wells.

-

Add different concentrations of this compound or vehicle control.

-

Incubate for 24-48 hours at 37°C and 5% CO₂.

-

-

Sample Collection: Centrifuge the plate and collect the cell-free supernatant.

-

ELISA:

-

Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

-

Coating an ELISA plate with IL-2 capture antibody.

-

Blocking the plate.

-

Adding standards and samples (supernatants).

-

Adding a biotinylated detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution (e.g., TMB) and stopping the reaction.

-

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Generate a standard curve from the IL-2 standards and calculate the concentration of IL-2 in the samples. Determine the inhibitory effect of this compound on IL-2 production.

Conclusion